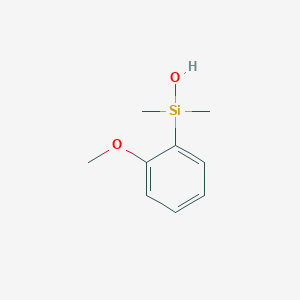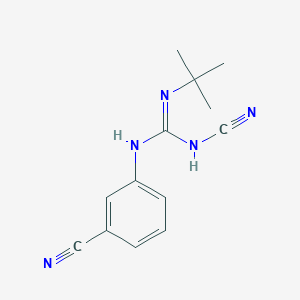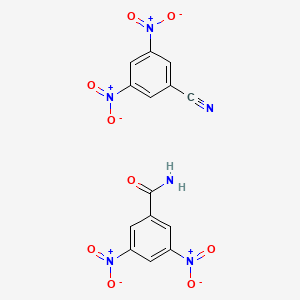![molecular formula C45H63BF12Si3 B12571500 [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] CAS No. 305364-67-4](/img/structure/B12571500.png)
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] is a complex organosilicon compound known for its unique structural properties and potential applications in various scientific fields. This compound features a boranetriyl core bonded to three tetrafluorophenylene groups, each further connected to di-tert-butyl(methyl)silane moieties. The presence of fluorine atoms and bulky tert-butyl groups imparts distinct chemical characteristics to this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] typically involves multi-step organic reactions. The process begins with the preparation of the tetrafluorophenylene intermediates, followed by their coupling with boranetriyl groups under controlled conditions. The final step involves the introduction of di-tert-butyl(methyl)silane groups through a series of substitution reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis procedures. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility. Quality control measures, including chromatography and spectroscopy, ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the boranetriyl core or the phenylene groups.
Substitution: The fluorine atoms and tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
[Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing advanced materials and catalysts.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of high-performance polymers and coatings.
Mecanismo De Acción
The mechanism of action of [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] involves its interaction with molecular targets through its boranetriyl and phenylene groups. These interactions can modulate various biochemical pathways, depending on the specific application. The compound’s fluorine atoms and bulky tert-butyl groups play a crucial role in its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
[Boranetriyltris(phenylene)]tris[di-tert-butyl(methyl)silane]: Lacks the fluorine atoms, resulting in different reactivity and applications.
[Boranetriyltris(3,4,5,6-tetrachloro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane]: Contains chlorine atoms instead of fluorine, affecting its chemical properties.
Uniqueness
The presence of fluorine atoms in [Boranetriyltris(3,4,5,6-tetrafluoro-2,1-phenylene)]tris[di-tert-butyl(methyl)silane] imparts unique electronic and steric effects, enhancing its reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions.
Propiedades
Número CAS |
305364-67-4 |
|---|---|
Fórmula molecular |
C45H63BF12Si3 |
Peso molecular |
927.0 g/mol |
Nombre IUPAC |
[2-bis[2-[ditert-butyl(methyl)silyl]-3,4,5,6-tetrafluorophenyl]boranyl-3,4,5,6-tetrafluorophenyl]-ditert-butyl-methylsilane |
InChI |
InChI=1S/C45H63BF12Si3/c1-40(2,3)59(19,41(4,5)6)37-22(25(47)28(50)31(53)34(37)56)46(23-26(48)29(51)32(54)35(57)38(23)60(20,42(7,8)9)43(10,11)12)24-27(49)30(52)33(55)36(58)39(24)61(21,44(13,14)15)45(16,17)18/h1-21H3 |
Clave InChI |
LTCAWPMVTJUKRC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C(C(=C(C(=C1[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)(C2=C(C(=C(C(=C2[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F)C3=C(C(=C(C(=C3[Si](C)(C(C)(C)C)C(C)(C)C)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(Naphthalen-2-yl)ethyl]phosphonic acid](/img/structure/B12571424.png)
![Sodium 4-{2-[2-(2-chloro-3-{2-[1-(4-sulfonatobutyl)quinolin-1-ium-2-yl]ethenyl}cyclopent-2-en-1-ylidene)ethylidene]quinolin-1(2H)-yl}butane-1-sulfonate](/img/structure/B12571427.png)

![4-{2-[4-(Diethylamino)phenyl]ethenyl}-1-docosylpyridin-1-ium bromide](/img/structure/B12571440.png)

![7-[(1,3-Oxazol-2-yl)methylidene]-7H-pyrazolo[1,5-d]tetrazole-6-carboxylic acid](/img/structure/B12571446.png)



![3-(4-nitrophenyl)-6-[(E)-prop-1-enyl]-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12571471.png)



